molecular formula C49H57N11O6 B1667056 Biie-0246 CAS No. 246146-55-4

Biie-0246

Cat. No. B1667056
M. Wt: 896 g/mol
InChI Key: RSJAXPUYVJKAAA-JPGJPTAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIIE-0246 is a drug used in scientific research which acts as a potent and selective antagonist for the Neuropeptide Y receptor Y2 . It is a high-affinity, competitive non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor .


Molecular Structure Analysis

The molecular formula of BIIE-0246 is C49H57N11O6 . Its molar mass is 896.066 g·mol−1 . For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

BIIE-0246 is a potent and highly selective non-peptide neuropeptide Y (NPY) Y2 receptor antagonist . It competes with high affinity against specific [125I]PYY3-36 binding sites .


Physical And Chemical Properties Analysis

BIIE-0246 has a molecular weight of 896.06 and a chemical formula of C49H57N11O6 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).

Scientific Research Applications

  • Vasoconstrictor Responses in Canine Splenic Arteries

    • Study by Yang and Chiba (2002) explored the effects of BIIE 0246 on sympathetic vasoconstriction in the canine splenic artery. They found that BIIE 0246 potentiated double peaked constrictions at low frequencies, highlighting its role in modulating vasoconstrictor responses via the neuropeptide Y (NPY) Y2 receptor antagonist. This study provides insights into the prejunctional Y2 receptor subtype's role in neurovascular junctions of canine splenic arteries (Yang & Chiba, 2002).
  • Modulating Baroreflex Sensitivity in Diabetic Rats

    • Liu et al. (2013) conducted a study to determine the role of NPY Y1 and Y2 receptors in regulating baroreceptor reflex sensitivity (BRS) in diabetic rats. They found that blocking these receptors with specific antagonists (including BIIE 0246 for Y2R) did not affect impaired BRS but amplified the deterioration of compromised cardiac function in diabetic rats. This study adds to the understanding of the complex interactions of NPY receptors in diabetic conditions (Liu et al., 2013).

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAXPUYVJKAAA-JPGJPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H57N11O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179360
Record name BIIE-0246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

896.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentaneacetamide, N-((1S)-4-((aminoiminomethyl)amino)-1-(((2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl)amino)carbonyl)butyl)-1-(2-(4-(6,11-dihydro-6-oxo-5H-dibenz(b,E)azepin-11-yl)-1-piperazinyl)-2-oxoethyl)-

CAS RN

246146-55-4
Record name N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246146-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIIE-0246
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246146554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIIE-0246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIIE-0246
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3Z657H81X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biie-0246
Reactant of Route 2
Reactant of Route 2
Biie-0246
Reactant of Route 3
Reactant of Route 3
Biie-0246
Reactant of Route 4
Reactant of Route 4
Biie-0246
Reactant of Route 5
Reactant of Route 5
Biie-0246
Reactant of Route 6
Reactant of Route 6
Biie-0246

Citations

For This Compound
227
Citations
XP Yang, S Chiba - Japanese journal of pharmacology, 2002 - Elsevier
… were facilitated by BIIE 0246, a neuropeptide Y (NPY) Y2-receptor antagonist. The w-CTX-induced blocking effects of transmitter release were significantly antagonized by BIIE 0246. It …
Number of citations: 5 www.sciencedirect.com
XP Yang, S Chiba - Autonomic and Autacoid Pharmacology, 2002 - Wiley Online Library
… Therefore, to clarify functional roles of the Y 2 receptor subtype in regulating peripheral sympathetic cotransmission, we studied the antagonistic effects of BIIE 0246 on NPY-induced …
Number of citations: 11 onlinelibrary.wiley.com
D Ueda, N Yonemochi, T Kamata… - British Journal of …, 2021 - Wiley Online Library
… by the Y 2 receptor antagonist BIIE 0246. BIIE 0246 also reversed the impairment of social novelty … induced by AMPA was not inhibited by BIIE 0246. Finally, impairment of social novelty …
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
M Śmiałowska, JM Wierońska, H Domin… - …, 2007 - nature.com
… , and the Y2 receptor antagonist BIIE 0246 into the CA1 or … 3304, the latter by BIIE 0246. NPY itself showed antianxiety … , whereas in the DG by BIIE 0246. Both the mGluR agonists L-…
Number of citations: 57 www.nature.com
M Kallupi, LF Vendruscolo, CY Carmichael… - Addiction …, 2014 - Wiley Online Library
… ) nor intra‐ CeA ( BIIE 0246) Y 2 R antagonism altered operant alcohol responding by alcohol‐dependent or non‐dependent rats. Conversely, BIIE 0246 in the CeA reduced anxiety‐…
Number of citations: 37 onlinelibrary.wiley.com
WF Colmers, BE Bahh - Epilepsy Currents, 2003 - journals.sagepub.com
… antagonist, BIIE 0246 (100 nm). … BIIE 0246 (100 nM). C: time course of the inhibition of the 18 AD by NPY (300 nm) in the absence (red circles) and presence (blue triangles) of BIIE 0246 …
Number of citations: 133 journals.sagepub.com
J Liu, N Wang, F Xie, LH Sun, QX Chen… - Cellular Physiology and …, 2013 - karger.com
… and found that BIBP 3226 and BIIE 0246 rescued the aberrant lipid … showed that BIBP 3226 and BIIE 0246 did not exert any … after BIBP 3226 and BIIE 0246 administration should be multi…
Number of citations: 8 karger.com
OB Taiwo, BK Taylor - Pain, 2002 - Elsevier
… , BIBO 3304 (3 μg), but not the Y2 antagonist, BIIE 0246. When administered alone, BIBO 3304 (but not BIIE 0246) slightly decreased thermal PWL on the side ipsilateral (25% change), …
Number of citations: 105 www.sciencedirect.com
R Reidelberger, A Haver… - American Journal of …, 2013 - journals.physiology.org
… In rats, injection of Y2 receptor antagonist BIIE 0246 into the … either Y2 receptor antagonist BIIE 0246 or JNJ-31020028 … Y5 receptor antagonists (BIBP 3226, BIIE 0246, and CGP 71683, …
Number of citations: 33 journals.physiology.org
M Alasvand, B Rashidi, SH Javanmard… - Global Journal of …, 2015 - ncbi.nlm.nih.gov
… Results of the current study showed that BIIE 0246 could significantly decrease VEGF in treatment groups. Several experimental and clinical reports examining the effects of NPY Y2 …
Number of citations: 15 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.